

# Application Notes and Protocols for NG25 Trihydrochloride In Vitro Assays

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Compound of Interest		
Compound Name:	NG25 trihydrochloride	
Cat. No.:	B2958106	Get Quote

## For Researchers, Scientists, and Drug Development Professionals

Introduction

**NG25 trihydrochloride** is a potent, type II inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP3K7), and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2][3] It exhibits nanomolar potency against a range of other kinases.[1] This compound has been shown to suppress the activation of IKKβ and the subsequent secretion of type 1 interferons, highlighting its potential in inflammatory and autoimmune disease research.[1] Furthermore, NG25 can block NF-κB activation and induce apoptosis in cancer cell lines, particularly those with KRAS mutations, suggesting its utility in oncology drug discovery.[4]

These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of **NG25 trihydrochloride** against its primary target, TAK1. The protocol is adaptable for other target kinases.

#### **Data Presentation**

Table 1: Inhibitory Activity of NG25 Trihydrochloride Against a Panel of Kinases

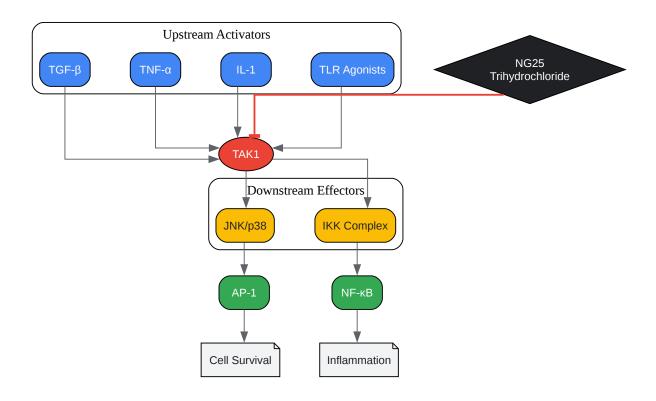


Kinase Target	IC50 (nM)
LYN	13
MAP4K2 (GCK)	22
CSK	56
Abl	75
FER	82
p38α	102
SRC	113
TAK1 (MAP3K7)	149

Note: The IC50 values represent the concentration of **NG25 trihydrochloride** required to inhibit 50% of the kinase activity in vitro. Data sourced from Axon Medchem.[1] At a concentration of 0.1  $\mu$ M, NG25 demonstrates significant inhibition of TAK1, Lck, MAP4K2, p38 $\alpha$ , Abl, YES1, and OSR1.[1]

### **Signaling Pathway and Experimental Workflow**

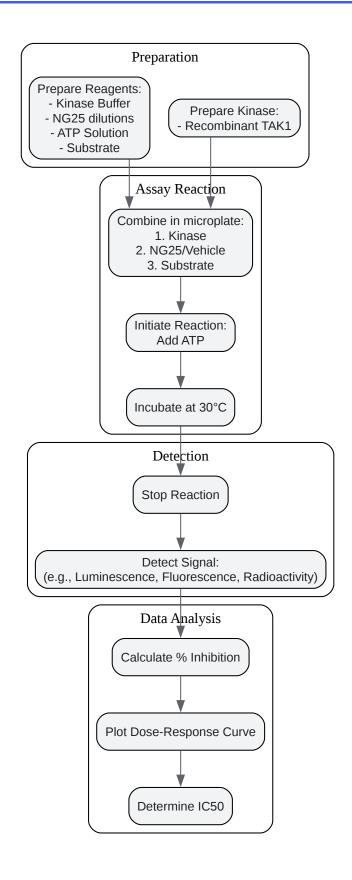




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Caption: TAK1 signaling pathway and inhibition by NG25.





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Caption: General workflow for an in vitro kinase assay.



# Experimental Protocols In Vitro Kinase Assay for TAK1 Inhibition by NG25 Trihydrochloride

This protocol describes a general method to determine the in vitro inhibitory activity of **NG25 trihydrochloride** against TAK1 kinase. A common approach involves measuring the amount of ATP consumed, which is quantified by detecting the amount of ADP produced. This can be achieved using commercially available kits that provide a luminescent or fluorescent readout.

#### Materials:

- Recombinant human TAK1/TAB1 enzyme complex
- Myelin Basic Protein (MBP) as a substrate
- NG25 trihydrochloride
- Adenosine Triphosphate (ATP)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
- White, opaque 96-well or 384-well microplates
- Multichannel pipettes
- Plate reader capable of luminescence detection
- Dimethyl sulfoxide (DMSO)

#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of NG25 trihydrochloride in 100% DMSO. A concentration of 10 mM is recommended.



- Create a serial dilution of the NG25 stock solution in DMSO. Subsequently, prepare intermediate dilutions in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Prepare the kinase reaction buffer.
- Prepare the ATP and substrate (MBP) solutions in the kinase assay buffer at the desired concentrations. The final ATP concentration should be at or near its Km for the kinase.
- Prepare the recombinant TAK1/TAB1 enzyme in kinase assay buffer. The optimal concentration should be determined empirically.

#### Assay Protocol:

- Add 5 μL of the diluted NG25 trihydrochloride or vehicle (DMSO in kinase buffer) to the wells of a microplate.
- Add 10 μL of the TAK1/TAB1 enzyme and substrate mixture to each well.
- Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the inhibitor to the kinase.
- $\circ$  Initiate the kinase reaction by adding 10  $\mu$ L of the ATP solution to each well.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

#### Detection:

- Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.
- Data Analysis:



- Subtract the background luminescence (no enzyme control) from all experimental wells.
- Calculate the percentage of inhibition for each concentration of NG25 trihydrochloride using the following formula: % Inhibition = 100 [ (Luminescence\_inhibitor Luminescence\_background) / (Luminescence\_vehicle Luminescence\_background) ] \* 100
- Plot the percentage of inhibition against the logarithm of the NG25 trihydrochloride concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Alternative Radiometric Assay:

For a more direct measurement of substrate phosphorylation, a radiometric assay using [y-32P]ATP can be employed.[5][6]

- The assay is set up similarly, but with [y-32P]ATP included in the ATP solution.[5][6]
- After the reaction, the mixture is spotted onto phosphocellulose paper or separated by SDS-PAGE.[7]
- The unincorporated [y-32P]ATP is washed away.
- The amount of incorporated <sup>32</sup>P into the substrate is quantified using a scintillation counter or phosphorimager.[6]

This method directly measures the phosphorylation event and is considered a gold standard for kinase assays.[6] However, it requires appropriate facilities and licensing for handling radioactive materials.[5]

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